2-Amino-2-methyl-3-phenoxypropan-1-ol
Overview
Description
“2-Amino-2-methyl-3-phenoxypropan-1-ol” is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 g/mol . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “2-Amino-2-methyl-3-phenoxypropan-1-ol” could potentially involve transaminase activity . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The InChI code for “2-Amino-2-methyl-3-phenoxypropan-1-ol” is 1S/C10H15NO2/c1-10(11,7-12)8-13-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
“2-Amino-2-methyl-3-phenoxypropan-1-ol” is a powder that is stored at room temperature . It has a molecular weight of 181.23 g/mol .Scientific Research Applications
CO2 Capture
One of the significant applications of 2-Amino-2-methyl-3-phenoxypropan-1-ol is in CO2 capture . This process is crucial in reducing the volume of greenhouse gases emitted from fossil fuels combustion . The compound is used as a solvent in chemical absorption, a mature approach for CO2 capture .
Development of New Solvents
2-Amino-2-methyl-3-phenoxypropan-1-ol has been suggested as an alternative to monoethanolamine (MEA) in the development of new solvents . These new solvents are used in various industrial processes, including the capture of CO2 .
Experimental Investigation and Modeling
This compound is used in experimental investigation and modeling . For instance, the solubility of CO2 in aqueous solutions of 2-amino-2-methyl-1-propanol (AMP) and 3- (methylamino)propylamine (MAPA) has been experimentally measured at various temperatures and pressures . These experimental data are then correlated with models like the cubic-plus-association (CPA) and the modified Kent-Eisenberg models .
Encapsulation for CO2 Capture in Cold Environments
Another application of 2-Amino-2-methyl-3-phenoxypropan-1-ol is in the encapsulation of sorbents to capture CO2 in cold environments . The compound is used as the core sorbent in microcapsule formulation, with silicon dioxide as the shell .
Safety and Hazards
properties
IUPAC Name |
2-amino-2-methyl-3-phenoxypropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(11,7-12)8-13-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVNHPYUFZYZKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(COC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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